molecular formula C14H17ClO3S B1455227 2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid CAS No. 1157394-73-4

2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid

Cat. No.: B1455227
CAS No.: 1157394-73-4
M. Wt: 300.8 g/mol
InChI Key: WKADSFHQRQDZSI-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[1-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3S/c15-12-5-4-11(19-12)10(16)8-14(9-13(17)18)6-2-1-3-7-14/h4-5H,1-3,6-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKADSFHQRQDZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)C2=CC=C(S2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate oxoethyl compound, which is then cyclized to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Biological Activity

2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid, with the chemical formula C14H17ClO3S and a molecular weight of 300.81 g/mol, is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

The compound is characterized by the following properties:

PropertyValue
Chemical FormulaC14H17ClO3S
Molecular Weight300.81 g/mol
CAS Number1157394-73-4
IUPAC Name2-[1-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl]acetic acid
AppearancePowder
Storage TemperatureRoom Temperature

Research indicates that compounds structurally similar to 2-{1-[2-(5-Chloro-thiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid may inhibit key signaling pathways involved in cancer cell proliferation. For instance, studies have shown that certain derivatives can inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to cell cycle arrest and apoptosis in cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer) . The activation of c-Jun NH2-terminal kinase (JNK) appears to play a crucial role in mediating these effects, suggesting that JNK pathway modulation could be a target for therapeutic intervention.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
PC-3TBDInhibition of PI3K/Akt pathway leading to apoptosis
MCF-7TBDInduction of JNK pathway activation
A549TBDPotential antioxidant activity contributing to cytotoxicity

Note: TBD = To Be Determined; specific IC50 values were not provided in the available literature.

Antioxidant Activity

Preliminary investigations into the antioxidant properties of related compounds suggest that they may exhibit significant antiradical activity. Antioxidant assays are critical for assessing the potential protective effects against oxidative stress, which is implicated in various diseases, including cancer . The capacity to scavenge free radicals could enhance the therapeutic profile of this compound.

Case Studies

  • Cytotoxic Effects in Cancer Models : A study highlighted the effects of structural analogs on cancer cell viability, indicating that modifications at specific positions could enhance cytotoxicity against A549 cells while maintaining selectivity towards normal fibroblasts . This suggests a promising avenue for developing targeted therapies.
  • Combination Therapy Potential : Similar compounds have shown enhanced efficacy when used in combination with established chemotherapeutics like paclitaxel. This combination could leverage synergistic effects to improve treatment outcomes in resistant cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid
Reactant of Route 2
2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.